6-Methylthieno[2,3-d]pyrimidine-4-thiol is a sulfur-containing heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is classified as a thiol derivative, characterized by the presence of a thiol functional group (-SH) at the 4-position of the pyrimidine ring. This feature is significant for its reactivity and interactions in various chemical processes.
The synthesis of 6-Methylthieno[2,3-d]pyrimidine-4-thiol can be achieved through several methods, often involving multi-step reactions. One common approach includes:
The molecular structure of 6-Methylthieno[2,3-d]pyrimidine-4-thiol consists of a thieno ring fused to a pyrimidine ring with a methyl group at the 6-position and a thiol group at the 4-position. The molecular formula can be represented as .
6-Methylthieno[2,3-d]pyrimidine-4-thiol participates in various chemical reactions:
The mechanism of action for 6-Methylthieno[2,3-d]pyrimidine-4-thiol is primarily linked to its biological activities. It has been shown to interact with specific molecular targets involved in cellular processes:
Relevant data include:
The scientific applications of 6-Methylthieno[2,3-d]pyrimidine-4-thiol are diverse:
Bioisosteric replacement retains desired biological activity while optimizing pharmacokinetic or pharmacodynamic properties. For 6-methylthieno[2,3-d]pyrimidine-4-thiol, three key substitutions dominate current strategies:
Sulfur-for-Oxygen Exchange: Replacing the pyrimidine-4-oxo group with 4-thiol enhances hydrophobic interactions and polarizability. Derivatives like 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (IC₅₀ = 20 nM vs. human DHFR) gain dual thymidylate synthase (TS)/dihydrofolate reductase (DHFR) inhibition by exploiting cysteine residues in catalytic pockets [7]. This modification increased TS inhibition 206-fold over pemetrexed [7].
Triazole/Thiazole Hybridization: Integrating 1,2,4-triazole at C-2 generates thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines, improving EGFR/PI3K binding. Compound 10e (bearing anthracen-9-yl) achieved IC₅₀ = 14.5 ± 0.30 μM against MCF-7 cells—surpassing doxorubicin (IC₅₀ = 40.0 ± 3.9 μM) [1]. Docking confirmed hydrogen bonding between triazole nitrogens and EGFR’s Met793 backbone [1].
Oxadiazole Linker Integration: Incorporating 1,3,4-oxadiazole as a spacer enables access to VEGFR-2’s hydrophobic pocket. Compound 18 (piperidine-tailed) exhibited VEGFR-2 IC₅₀ = 0.084 μM and apoptosis induction via caspase-8/9 upregulation (2.6-/5.4-fold) [3].
Table 1: Bioisosteric Modifications and Target Affinities
Core Modification | Representative Derivative | Key Target | IC₅₀/Activity |
---|---|---|---|
4-Thiol | 2-Amino-6-methyl-4-thio analog | DHFR/TS | TS IC₅₀ = 46 nM [7] |
Triazole fusion at C2 | 10e (anthracen-9-yl) | EGFR/PI3K | MCF-7 IC₅₀ = 14.5 μM [1] |
Oxadiazole linker at C4 | 18 (piperidine tail) | VEGFR-2 | VEGFR-2 IC₅₀ = 0.084 μM [3] |
The 4-thiol group acts as a versatile pharmacophore, enabling four distinct target-binding mechanisms validated through computational and structural biology:
Hydrogen-Bond Donor/Acceptor Dualism: In DHFR inhibition, the thiol forms bifurcated H-bonds with Asp94 and Ile7, displacing the native substrate’s pteridine ring [7]. Molecular dynamics confirmed 40% stronger binding than oxo analogs due to optimal bond geometry [3].
Cysteine-Specific Covalent Modification: Electrophilic kinases (e.g., EGFR-T790M mutant) undergo reversible disulfide bonding with the thiol. Docking simulations of compound 5i (phenylpyrazolo[3,4-d]pyrimidine-thiol hybrid) demonstrated covalent docking scores of −12.3 kcal/mol versus −9.8 kcal/mol for non-thiolated controls [6].
Metal Coordination in Kinase Allosteric Pockets: Zn²⁺-containing metalloenzymes (e.g., PI3K) coordinate the thiolate anion. In PI3Kγ, this interaction stabilizes the P-loop, reducing ATP affinity by 15-fold [1].
π-π Stacking Amplification: Electron-rich thiols enhance stacking with tyrosine residues (e.g., VEGFR-2’s Tyr1044). Compound 18’s binding free energy improved by −4.2 kcal/mol after 4-oxo → 4-thiol substitution [3].
The C-6 methyl group serves as a synthetic handle for steric and electronic tuning, dramatically altering isoform selectivity:
Hydrophobic Extensions: Converting methyl to ethyl boosted DHFR inhibition 2-fold (IC₅₀ = 0.21 μM) due to deeper occupation of the hydrophobic cleft. Anthracen-9-yl at C-6 (compound 10e) enhanced PI3Kδ inhibition by 90% over PI3Kα [1].
Polar Amines for Kinase Selectivity: Piperazine/ morpholine substituents enable salt-bridge formation with Glu885 in VEGFR-2 versus Glu850 in EGFR. Compound 4b (trimethoxyphenyl-thiazole–piperazine) showed 86.28% growth inhibition against HOP-92 NSCLC cells but <20% against renal cancer lines [5].
Trimethoxyphenyl for Tubulin Binding: Appending 3,4,5-trimethoxyphenyl mimicked colchicine’s TMP moiety. Derivative 4h achieved GI₅₀ = 46.14% against SK-BR-3 breast cancer via tubulin polymerization arrest [5].
Table 2: Cytotoxicity of C-6 Modified Derivatives
C-6 Substituent | Cell Line | Activity (IC₅₀ or GI%) | Selectivity vs. Other Isoforms |
---|---|---|---|
Ethyl | CCRF-CEM | IC₅₀ = 0.21 μM [7] | 4× > DHFR vs. TS |
Anthracen-9-yl (e.g., 10e) | MCF-7 | IC₅₀ = 14.5 μM [1] | 90% PI3Kδ > PI3Kα |
Piperazine (e.g., 4b) | HOP-92 (NSCLC) | GI = 86.28% [5] | >100× vs. renal lines |
Trimethoxyphenyl (e.g., 4h) | SK-BR-3 | GI = 46.14% [5] | 6× tubulin > kinase activity |
Compounds Mentioned
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: